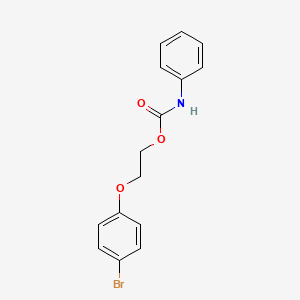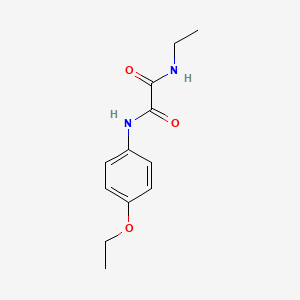![molecular formula C22H23N3O3S2 B4943050 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4943050.png)
4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(2-pyridinylthio)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(2-pyridinylthio)ethyl]benzamide, commonly known as MPB-PEA, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, making it a popular choice for researchers looking to explore its potential applications.
Mecanismo De Acción
MPB-PEA works by binding to and inhibiting the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine and other neurotransmitters. By inhibiting the activity of MAO-B, MPB-PEA increases the levels of these neurotransmitters in the brain, which can lead to improved cognitive function and a reduction in the symptoms of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that MPB-PEA has various biochemical and physiological effects. It has been shown to increase the levels of dopamine and other neurotransmitters in the brain, which can lead to improved cognitive function. It has also been shown to have anti-tumor properties, as it can induce cell death in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPB-PEA is its potential use in the treatment of neurological disorders and cancer. It has also been shown to have low toxicity levels, making it a safe choice for use in scientific research. However, one of the limitations of MPB-PEA is its relatively high cost, which can make it difficult to use in large-scale studies.
Direcciones Futuras
There are several future directions for the use of MPB-PEA in scientific research. One potential area of research is its use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another potential area of research is its use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to explore the potential side effects of MPB-PEA and its long-term safety.
Métodos De Síntesis
MPB-PEA can be synthesized using a multistep process that involves the reaction of various chemicals. The synthesis process involves the reaction of 4-bromomethyl-N-(2-pyridinylthio)benzamide with phenylmagnesium bromide, followed by the reaction of the resulting product with methylsulfonyl chloride. The final step involves the reaction of the resulting product with 2-(2-pyridinylthio)ethylamine to yield MPB-PEA.
Aplicaciones Científicas De Investigación
MPB-PEA has been extensively studied for its potential use in scientific research. It has been shown to have various applications in the field of neuroscience, including its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer, as it has been shown to have anti-tumor properties.
Propiedades
IUPAC Name |
4-[(N-methylsulfonylanilino)methyl]-N-(2-pyridin-2-ylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-30(27,28)25(20-7-3-2-4-8-20)17-18-10-12-19(13-11-18)22(26)24-15-16-29-21-9-5-6-14-23-21/h2-14H,15-17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMFXOXQFIFGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NCCSC2=CC=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Methanesulfonyl-phenyl-amino)-methyl]-N-[2-(pyridin-2-ylsulfanyl)-ethyl]-benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B4942979.png)
![2-{[benzyl(ethyl)amino]methyl}-4-bromophenol](/img/structure/B4942988.png)
![N-[4-(3,4-dichlorophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide](/img/structure/B4942997.png)
![2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B4943017.png)
![3-[(4-fluorophenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4943025.png)

![N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4943033.png)


![2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis[N-(4-methylphenyl)acetamide]](/img/structure/B4943061.png)
![5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4943065.png)
![N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4943073.png)
![N-[(3,4-dimethylphenyl)(phenyl)methyl]urea](/img/structure/B4943080.png)
![N~1~-cycloheptyl-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4943085.png)